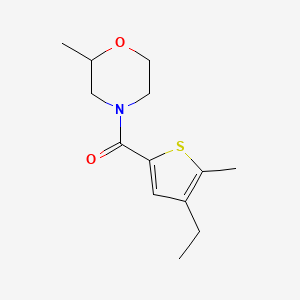
(4-Ethyl-5-methylthiophen-2-yl)-(2-methylmorpholin-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Ethyl-5-methylthiophen-2-yl)-(2-methylmorpholin-4-yl)methanone, also known as EMM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. EMM is a synthetic compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mecanismo De Acción
The exact mechanism of action of (4-Ethyl-5-methylthiophen-2-yl)-(2-methylmorpholin-4-yl)methanone is not fully understood. However, studies have shown that (4-Ethyl-5-methylthiophen-2-yl)-(2-methylmorpholin-4-yl)methanone inhibits the activity of various enzymes such as cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response. (4-Ethyl-5-methylthiophen-2-yl)-(2-methylmorpholin-4-yl)methanone has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
(4-Ethyl-5-methylthiophen-2-yl)-(2-methylmorpholin-4-yl)methanone has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. (4-Ethyl-5-methylthiophen-2-yl)-(2-methylmorpholin-4-yl)methanone has also been found to inhibit the growth of cancer cells and induce apoptosis. Additionally, (4-Ethyl-5-methylthiophen-2-yl)-(2-methylmorpholin-4-yl)methanone has been found to exhibit analgesic effects by reducing the production of prostaglandins, which are involved in pain sensation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(4-Ethyl-5-methylthiophen-2-yl)-(2-methylmorpholin-4-yl)methanone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. (4-Ethyl-5-methylthiophen-2-yl)-(2-methylmorpholin-4-yl)methanone is also stable under various conditions, making it suitable for long-term storage. However, (4-Ethyl-5-methylthiophen-2-yl)-(2-methylmorpholin-4-yl)methanone has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in in vivo studies. Additionally, (4-Ethyl-5-methylthiophen-2-yl)-(2-methylmorpholin-4-yl)methanone has not been extensively studied for its toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of (4-Ethyl-5-methylthiophen-2-yl)-(2-methylmorpholin-4-yl)methanone. One potential direction is the development of (4-Ethyl-5-methylthiophen-2-yl)-(2-methylmorpholin-4-yl)methanone-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to understand the exact mechanism of action of (4-Ethyl-5-methylthiophen-2-yl)-(2-methylmorpholin-4-yl)methanone and its potential side effects. Furthermore, (4-Ethyl-5-methylthiophen-2-yl)-(2-methylmorpholin-4-yl)methanone can be modified to improve its solubility and bioavailability, which can enhance its potential as a therapeutic agent.
Conclusion
In conclusion, (4-Ethyl-5-methylthiophen-2-yl)-(2-methylmorpholin-4-yl)methanone is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It has been extensively studied for its antitumor, anti-inflammatory, and analgesic properties. (4-Ethyl-5-methylthiophen-2-yl)-(2-methylmorpholin-4-yl)methanone has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. The future directions for the study of (4-Ethyl-5-methylthiophen-2-yl)-(2-methylmorpholin-4-yl)methanone include the development of (4-Ethyl-5-methylthiophen-2-yl)-(2-methylmorpholin-4-yl)methanone-based drugs for the treatment of cancer and inflammatory diseases, further studies to understand its mechanism of action and potential side effects, and modifications to improve its solubility and bioavailability.
Métodos De Síntesis
(4-Ethyl-5-methylthiophen-2-yl)-(2-methylmorpholin-4-yl)methanone is a synthetic compound that has been synthesized using various methods. One of the commonly used methods for the synthesis of (4-Ethyl-5-methylthiophen-2-yl)-(2-methylmorpholin-4-yl)methanone involves the reaction of 4-ethyl-5-methylthiophene-2-carbaldehyde with 2-methylmorpholine in the presence of a reducing agent. The reaction results in the formation of (4-Ethyl-5-methylthiophen-2-yl)-(2-methylmorpholin-4-yl)methanone, which is then purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
(4-Ethyl-5-methylthiophen-2-yl)-(2-methylmorpholin-4-yl)methanone has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit antitumor, anti-inflammatory, and analgesic properties. (4-Ethyl-5-methylthiophen-2-yl)-(2-methylmorpholin-4-yl)methanone has also been studied for its potential use as a diagnostic tool for various diseases. For instance, (4-Ethyl-5-methylthiophen-2-yl)-(2-methylmorpholin-4-yl)methanone has been used as a fluorescent probe for the detection of amyloid beta in Alzheimer's disease.
Propiedades
IUPAC Name |
(4-ethyl-5-methylthiophen-2-yl)-(2-methylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c1-4-11-7-12(17-10(11)3)13(15)14-5-6-16-9(2)8-14/h7,9H,4-6,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DATGBOKFEHZHRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1)C(=O)N2CCOC(C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-(4,5,6,7,8,9-hexahydrocycloocta[d][1,3]thiazol-2-ylcarbamoyl)-5-nitrobenzoate](/img/structure/B7566346.png)
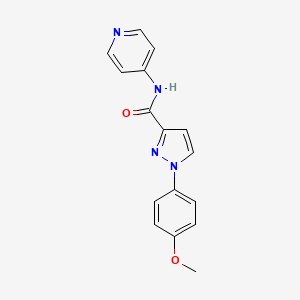

![4-fluoro-3-(methanesulfonamido)-N-[2-(2-phenylphenoxy)ethyl]benzamide](/img/structure/B7566368.png)
![4-[2-[Methyl(naphthalen-1-yl)amino]acetyl]piperazin-2-one](/img/structure/B7566385.png)
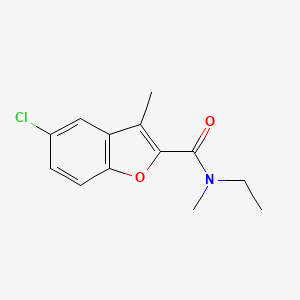
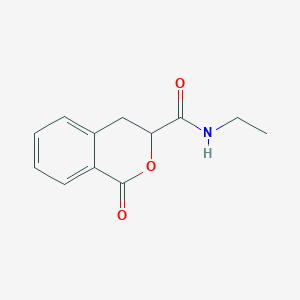

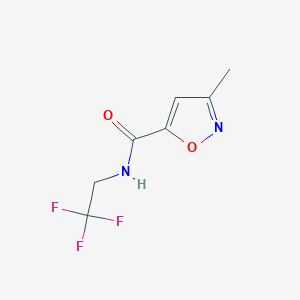
![N-[1-(furan-2-yl)ethyl]-N,5-dimethylpyrazine-2-carboxamide](/img/structure/B7566416.png)
![2-[(5-morpholin-4-yl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,2,2-trifluoroethyl)propanamide](/img/structure/B7566422.png)
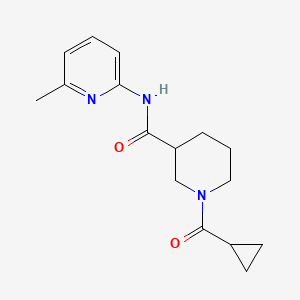
![N-[1-(furan-2-yl)ethyl]-N-methyloxane-4-carboxamide](/img/structure/B7566451.png)
![N-[3-chloro-4-(1-phenylethylamino)phenyl]-4-(methylsulfamoyl)benzamide](/img/structure/B7566459.png)